Nonyl(triphenyl)phosphanium nitrate

Description

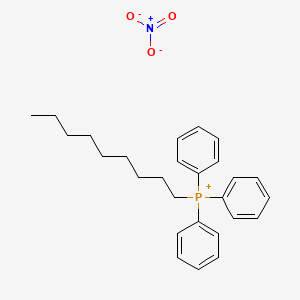

Nonyl(triphenyl)phosphanium nitrate is a phosphonium-based ionic liquid (IL) consisting of a bulky nonyl(triphenyl)phosphonium cation paired with a nitrate anion (NO₃⁻). Phosphonium ILs are characterized by their thermal stability, low volatility, and tunable physicochemical properties, making them suitable for applications in catalysis, material synthesis, and corrosion inhibition . The nitrate anion enhances solubility in polar solvents and may contribute to unique reactivity in chemical processes. Structural features, such as the long alkyl chain (nonyl group), influence hydrophobicity and phase behavior compared to shorter-chain analogs .

Properties

CAS No. |

111922-66-8 |

|---|---|

Molecular Formula |

C27H34NO3P |

Molecular Weight |

451.5 g/mol |

IUPAC Name |

nonyl(triphenyl)phosphanium;nitrate |

InChI |

InChI=1S/C27H34P.NO3/c1-2-3-4-5-6-7-17-24-28(25-18-11-8-12-19-25,26-20-13-9-14-21-26)27-22-15-10-16-23-27;2-1(3)4/h8-16,18-23H,2-7,17,24H2,1H3;/q+1;-1 |

InChI Key |

MESIPCCTXIJNFW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)([O-])[O-] |

Origin of Product |

United States |

Preparation Methods

Quaternization of Triphenylphosphine with Nonyl Halides

The foundational step involves reacting triphenylphosphine with a nonyl halide (e.g., 1-bromononane or 1-chlorononane) under controlled conditions. This nucleophilic substitution proceeds via an SN2 mechanism, where the alkyl halide attacks the lone pair of phosphorus in triphenylphosphine.

Reaction Conditions

- Molar Ratios : A 1:1 to 1:2 molar ratio of triphenylphosphine to alkyl halide is optimal, as excess alkyl halide drives the reaction to completion.

- Solvents : Polar aprotic solvents like acetonitrile or acetone are preferred due to their ability to stabilize ionic intermediates and enhance reaction rates.

- Temperature and Pressure : Elevated temperatures (120–160°C) and moderate pressure (8–12 kg/cm²) significantly improve reaction efficiency, as demonstrated in analogous ethyltriphenylphosphonium chloride syntheses.

Example Procedure

Anion Exchange to Nitrate

The halide counterion (Br⁻ or Cl⁻) is replaced with nitrate (NO₃⁻) through metathesis with silver nitrate:

$$ \text{[PPh}3\text{C}9\text{H}{19}\text{]}^+\text{Br}^- + \text{AgNO}3 \rightarrow \text{[PPh}3\text{C}9\text{H}{19}\text{]}^+\text{NO}3^- + \text{AgBr} \downarrow $$

Optimization

- Stoichiometry : A 1:1 molar ratio of phosphonium halide to silver nitrate ensures complete anion exchange.

- Solvent System : Use aqueous ethanol (50% v/v) to dissolve both reactants while precipitating silver halide by-products.

- Purification : Filter AgBr via vacuum filtration, then concentrate the filtrate under reduced pressure to obtain the nitrate salt.

Critical Parameters Affecting Yield and Purity

Solvent Selection

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetonitrile | 37.5 | 94.98 | 99.24 |

| Acetone | 20.7 | 95.23 | 99.56 |

| Ethanol | 24.3 | 89.45 | 98.76 |

Data adapted from ethyltriphenylphosphonium chloride syntheses. Acetonitrile outperforms ethanol due to its higher polarity, which stabilizes the transition state during quaternization.

Temperature and Reaction Time

- 120°C : Yields plateau at 85% after 30 hours due to incomplete alkyl halide conversion.

- 140°C : Optimal balance between reaction rate (32 hours) and yield (94.98%).

- 160°C : Accelerated decomposition of triphenylphosphine reduces yield to 89%.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions: Nonyl(triphenyl)phosphanium nitrate undergoes various chemical reactions, including:

Oxidation: The phosphonium center can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.

Substitution: The nonyl group can be substituted with other alkyl or aryl groups under suitable conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

Oxidation: Nonyl(triphenyl)phosphine oxide.

Reduction: Triphenylphosphine and nonyl alcohol.

Substitution: Various substituted phosphonium salts depending on the substituent introduced.

Scientific Research Applications

Nonyl(triphenyl)phosphanium nitrate has a wide range of applications in scientific research:

Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.

Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Nonyl(triphenyl)phosphanium nitrate involves its ability to act as a nucleophilic catalyst, facilitating various organic transformations. The phosphonium center can stabilize transition states and intermediates, thereby lowering the activation energy of reactions. The nonyl group provides hydrophobic interactions, enhancing the solubility and reactivity of the compound in organic solvents.

Comparison with Similar Compounds

Phosphonium Salts with Varying Alkyl Chain Lengths

The alkyl chain length on the phosphonium cation significantly impacts toxicity, solubility, and application efficacy:

- Toxicity: Shorter-chain phosphonium ILs (e.g., butyl, hexyl) exhibit slight toxicity (LC50: 61–73 mg/L), classified under the "slightly toxic" category by the Fish and Wildlife Service (FWS) . This compound’s toxicity remains unstudied, but longer alkyl chains may increase bioaccumulation risks.

- Applications: Shorter chains (e.g., methyl, benzyl) are used in corrosion inhibition (e.g., benzyl triphenyl phosphonium bromide in sulfuric acid systems ), while longer chains like nonyl may enhance surface activity or stability in biphasic systems .

Phosphonium Salts with Different Anions

The anion type dictates solubility, electrochemical behavior, and environmental impact:

- Nitrate vs. Halides: Nitrate-based ILs may offer advantages in oxidation-sensitive reactions or as non-corrosive alternatives. However, bromide or chloride anions are more common in industrial solvents due to established synthesis protocols .

Nitrate-Containing Ionic Liquids with Different Cations

Comparing phosphonium and ammonium cations in nitrate ILs:

Medical-Use Phosphonium Compounds

While this compound lacks documented medical applications, fluorinated analogs like 18F-Fluorobenzyl Triphenyl Phosphonium (FBnTP) demonstrate niche uses:

- FBnTP: A mitochondria-targeting PET agent for imaging brown adipose tissue . The fluorobenzyl group enhances biodistribution compared to nonyl chains, highlighting how substituents tailor biological activity.

Research Findings and Data

Structural and Physical Properties

- Crystal Structure: this compound’s monoclinic crystal system (space group C2/c) suggests strong ionic packing, influencing melting points and solubility .

- Thermal Stability : Phosphonium ILs typically remain liquid up to 300°C, outperforming ammonium ILs and organic solvents like toluene .

Q & A

Basic: What are the recommended synthetic methodologies for preparing Nonyl(triphenyl)phosphanium nitrate, and how can reaction conditions be optimized?

This compound can be synthesized via anion-exchange reactions. A common approach involves reacting Nonyl(triphenyl)phosphanium iodide with silver nitrate in an anhydrous solvent (e.g., benzene or dichloromethane). The reaction proceeds by precipitating silver iodide, leaving the target nitrate salt in solution. Key optimization parameters include:

- Stoichiometry : A 1:1 molar ratio of phosphanium iodide to silver nitrate minimizes byproducts.

- Solvent choice : Polar aprotic solvents enhance ion dissociation but may require rigorous drying to avoid hydrolysis.

- Temperature : Room temperature is typically sufficient, but mild heating (~40°C) accelerates the exchange.

Purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity. This method parallels the synthesis of triphenyl tin nitrate derivatives .

Basic: What analytical techniques are essential for characterizing this compound, and how should data be interpreted?

- Nuclear Magnetic Resonance (NMR) :

- X-ray Crystallography : Single-crystal analysis resolves the spatial arrangement of the nitrate anion relative to the phosphanium cation. SHELXL is recommended for refinement, leveraging its robust handling of heavy atoms like phosphorus .

- Elemental Analysis : Validates stoichiometry; deviations >0.3% warrant further purification.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- Toxicity : Phosphanium salts may exhibit acute toxicity via inhalation or dermal exposure. Use fume hoods and nitrile gloves.

- Stability : Store in airtight containers under inert gas (argon) to prevent nitrate anion degradation.

- Waste Disposal : Neutralize with aqueous bicarbonate before disposal to avoid releasing acidic byproducts. Refer to OECD guidelines for organophosphorus compounds .

Advanced: How can crystallographic data contradictions (e.g., disordered nonyl chains) be resolved during structure refinement?

Disorder in the nonyl chain arises from conformational flexibility. Mitigation strategies include:

- Low-temperature data collection (e.g., 100 K) to reduce thermal motion.

- SHELXL constraints : Apply "ISOR" and "DELU" commands to refine anisotropic displacement parameters.

- Occupancy refinement : Split the nonyl chain into two or more positions with partial occupancy. Validate using Hirshfeld surface analysis to ensure plausible intermolecular contacts .

Advanced: How do solvent polarity and counterion effects influence the reactivity of this compound in catalytic systems?

- Solvent polarity : Polar solvents (e.g., acetonitrile) stabilize the nitrate anion, enhancing its nucleophilicity in SN2 reactions.

- Counterion mobility : The bulky phosphanium cation reduces ion-pairing, increasing nitrate availability. Compare with smaller cations (e.g., tetrabutylammonium) to assess steric effects.

- Catalytic applications : In copper-nitrate complexes, the nitrate’s coordination mode (monodentate vs. bidentate) affects redox activity. Monitor via IR spectroscopy (ν(NO₃⁻) ~1380 cm⁻¹) .

Advanced: What strategies address discrepancies in reported physicochemical properties (e.g., melting points) of this compound?

Discrepancies often stem from:

- Hydration state : Ensure consistent drying (e.g., vacuum desiccation for 48 hours).

- Polymorphism : Screen crystallization conditions (e.g., solvent/antisolvent ratios) to isolate stable polymorphs.

- Instrument calibration : Cross-validate melting points using differential scanning calorimetry (DSC) and hot-stage microscopy. Reference NIST databases for baseline comparisons .

Advanced: How can this compound be integrated into advanced materials (e.g., dielectric polymers or ionic liquids)?

- Dielectric films : Blend with fluorinated copolymers to enhance thermal stability. The nitrate anion improves ionic conductivity, while the phosphanium cation reduces crystallinity. Optimize via ³¹P NMR to monitor phase separation .

- Ionic liquids : Pair with bis(trifluoromethanesulfonyl)imide anions for low-viscosity electrolytes. Characterize electrochemical stability using cyclic voltammetry (potential window >4.5 V recommended for battery applications) .

Advanced: What mechanistic insights explain the role of this compound in facilitating phase-transfer catalysis?

The bulky phosphanium cation acts as a phase-transfer agent, shuttling nitrate anions between aqueous and organic phases. Key mechanistic steps:

Ion-pair dissociation at the interface.

Nitrate coordination to electrophilic substrates (e.g., alkyl halides).

Rate-determining nucleophilic attack , monitored via kinetic isotopic labeling (KIE). Compare with triphenylphosphine oxide systems to elucidate steric vs. electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.